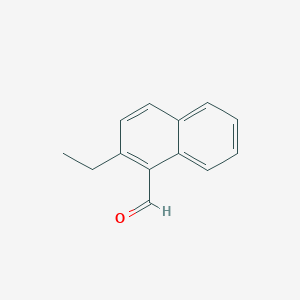
2-Ethyl-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylnaphthalene-1-carbaldehyde is an organic compound belonging to the class of aromatic aldehydes It features a naphthalene ring substituted with an ethyl group at the second position and an aldehyde group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylnaphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylnaphthalene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 2-ethylnaphthalene-1-carbaldehyde may involve the oxidation of 2-ethylnaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate. This method is advantageous due to its scalability and relatively straightforward reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylnaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 2-ethylnaphthalene-1-carboxylic acid.
Reduction: 2-ethylnaphthalene-1-methanol.
Substitution: 2-ethylnitronaphthalene (from nitration).
Applications De Recherche Scientifique
2-Ethylnaphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of 2-ethylnaphthalene-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. Additionally, the aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
2-Methylnaphthalene-1-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.
1-Naphthaldehyde: Lacks the ethyl substitution, featuring only the aldehyde group on the naphthalene ring.
2-Ethylnaphthalene: Lacks the aldehyde group, featuring only the ethyl substitution on the naphthalene ring.
Uniqueness: 2-Ethylnaphthalene-1-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the naphthalene ring
Propriétés
Formule moléculaire |
C13H12O |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-ethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-9H,2H2,1H3 |
Clé InChI |
HQQPRGFWHWKRSG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC=CC=C2C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


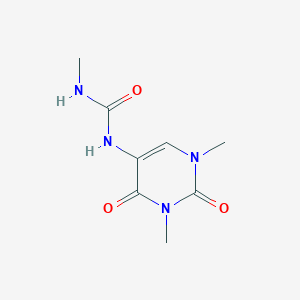
![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
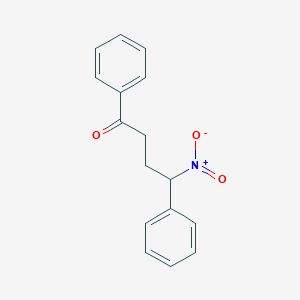
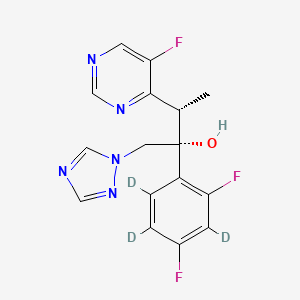
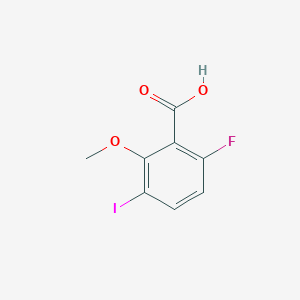
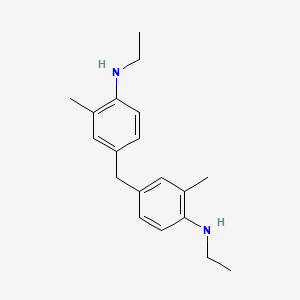
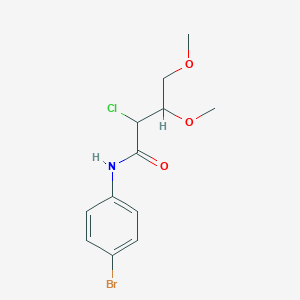
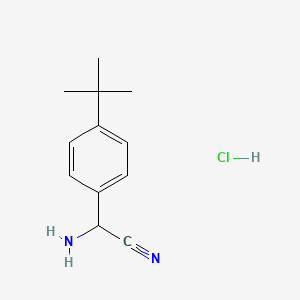
![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)
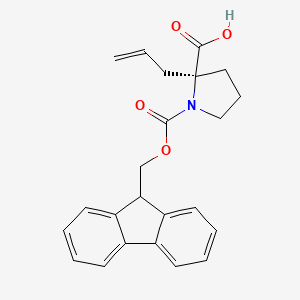

![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
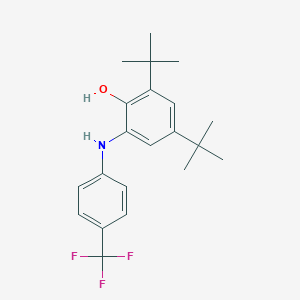
![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
